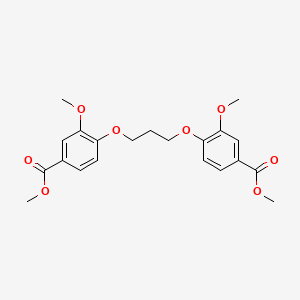

Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate)

Description

Properties

Molecular Formula |

C21H24O8 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

methyl 3-methoxy-4-[3-(2-methoxy-4-methoxycarbonylphenoxy)propoxy]benzoate |

InChI |

InChI=1S/C21H24O8/c1-24-18-12-14(20(22)26-3)6-8-16(18)28-10-5-11-29-17-9-7-15(21(23)27-4)13-19(17)25-2/h6-9,12-13H,5,10-11H2,1-4H3 |

InChI Key |

FORYWZPUVBNMMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OCCCOC2=C(C=C(C=C2)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoic acid), which is a dicarboxylic acid precursor. This acid can be prepared via etherification reactions involving 3-methoxybenzoic acid derivatives and propane-1,3-diol or related intermediates containing oxyalkylene linkages.

Esterification Procedure

The preparation of dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) involves esterification of the dicarboxylic acid with methanol under acidic catalysis. A typical procedure includes:

- Reagents: 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoic acid), methanol, and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Refluxing the mixture in methanol with the catalyst for several hours to ensure complete conversion.

- Workup: Removal of excess methanol by distillation, followed by purification via recrystallization or chromatography to obtain the dimethyl ester with high purity (typically >95%).

Alternative Synthetic Approaches

In some research contexts, the compound may be synthesized indirectly through:

- Acyl chloride intermediates: Conversion of the dicarboxylic acid to the corresponding acid chloride using reagents like thionyl chloride, followed by reaction with methanol.

- Use of coupling agents: Employing carbodiimides or other coupling reagents to facilitate ester bond formation under mild conditions.

These alternative methods can improve yields or reduce reaction times depending on the scale and desired purity.

Analytical Characterization and Research Outcomes

Purity and Structural Confirmation

- Purity: Commercially available samples of dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) report purity levels around 95% confirmed by chromatographic and spectroscopic methods.

- Spectroscopic Data: Characterization using FT-IR, ^1H NMR, and ^13C NMR spectroscopy confirms the presence of ester functional groups, methoxy substituents, and the oxyalkylene linkage in the molecule.

- Molecular Structure: The compound's molecular structure is consistent with the IUPAC name and SMILES notation, confirming the symmetrical diester nature with two 3-methoxybenzoate units linked by a propane-1,3-diylbis(oxy) spacer.

Thermal and Physical Properties

- Thermal Stability: Polymeric derivatives synthesized from this compound exhibit thermal stability with 10% weight loss occurring in the range of 304-308 °C, indicating robustness of the ester linkage and aromatic structure.

- Glass Transition Temperature: In polymeric forms, the glass transition temperature varies depending on the substituents but typically falls in the 49-74 °C range, influenced by methoxy group substitution and alkylene chain length.

Data Table: Summary of Preparation Parameters and Analytical Results

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Structural Analogues with Varying Linkers or Substituents

The propane-1,3-diylbis(oxy) linker and ester/ether substituents define its physicochemical and functional properties. Below is a comparative analysis with structurally related compounds:

Key Trends and Insights

Linker Length :

- Propane (C3) linkers balance flexibility and steric bulk, whereas butane (C4) analogues exhibit enhanced hydrophobicity .

- Shorter linkers (e.g., ethoxy) restrict conformational freedom, affecting crystal packing .

Functional Groups :

- Esters improve solubility in apolar solvents, whereas carboxylic acids enhance polarity and coordination chemistry .

- Nitro groups introduce photoreactivity, expanding applications in materials science .

Biological Activity: While the target compound lacks direct bioactivity data, structurally related curcuminoid derivatives (e.g., 4,4-disubstituted curcuminoids) show anticancer activity , and triazole-linked analogues exhibit antimicrobial properties .

Biological Activity

Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate), also known by its CAS number 130107-96-9, is a synthetic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, including its synthesis, chemical properties, and potential applications based on current research findings.

- IUPAC Name : Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate)

- Molecular Formula : C21H24O8

- Molecular Weight : 404.42 g/mol

- Purity : 95% (as per product specifications) .

The structure features two methoxybenzoate groups linked by a propane-1,3-diyl ether bridge. This unique configuration suggests potential interactions with biological systems due to the presence of methoxy groups which can influence solubility and bioactivity.

Antioxidant Activity

Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of methoxybenzoates have been shown to scavenge free radicals effectively, which can be attributed to the electron-donating ability of the methoxy groups. The antioxidant activity can be quantified using assays such as DPPH radical scavenging tests.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) | TBD | |

| Ascorbic Acid | 50 | Standard Control |

Anticancer Activity

Preliminary investigations into the anticancer properties of dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) suggest potential efficacy against various cancer cell lines. For example, compounds structurally related to this compound have shown selective cytotoxicity towards MCF-7 breast cancer cells. A study indicated that methoxy-substituted benzoates could induce apoptosis in cancer cells via the mitochondrial pathway.

Case Study : A study conducted on a series of methoxybenzoate derivatives found that those with higher degrees of substitution exhibited enhanced cytotoxicity against A-549 and HCT-116 cancer cell lines with IC50 values ranging from 0.02 to 0.08 µmol/mL .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Enzyme assays have shown that similar compounds can inhibit lipase and other metabolic enzymes in vitro. This inhibition could lead to applications in controlling metabolic disorders or obesity.

Synthesis and Characterization

The synthesis of dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) typically involves the reaction of methyl 4-hydroxybenzoate with propane-1,3-diol in the presence of a base such as potassium carbonate under reflux conditions. The product is purified through recrystallization methods.

Synthesis Steps :

- Dissolve methyl 4-hydroxybenzoate in acetonitrile.

- Add potassium carbonate and stir at elevated temperatures.

- Introduce propane-1,3-diol and allow the reaction to proceed.

- Purify the resulting compound through crystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.